molecular formula C23H28N2O5 B11949361 Carbobenzyloxy-L-isoleucylglycine benzyl ester CAS No. 118402-78-1

Carbobenzyloxy-L-isoleucylglycine benzyl ester

Cat. No.: B11949361
CAS No.: 118402-78-1
M. Wt: 412.5 g/mol
InChI Key: WJICDXOSQZYXCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbobenzyloxy-L-isoleucylglycine benzyl ester typically involves the protection of amino acids using benzyl chloroformate. The process begins with the reaction of L-isoleucine and glycine with benzyl chloroformate in the presence of a base such as sodium hydroxide. This reaction forms the carbobenzyloxy-protected amino acids, which are then esterified with benzyl alcohol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of phosgene gas in the preparation of benzyl chloroformate is a critical step, although it poses significant health hazards .

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxy-L-isoleucylglycine benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogenolysis: Palladium on carbon (Pd/C) as a catalyst, hydrogen gas.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrogenolysis: Removal of the benzyl group results in the formation of free amino acids.

    Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

Carbobenzyloxy-L-isoleucylglycine benzyl ester is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of carbobenzyloxy-L-isoleucylglycine benzyl ester involves its role as a protected amino acid derivative. The carbobenzyloxy group protects the amino group from unwanted reactions during peptide synthesis. Upon completion of the synthesis, the protecting group is removed by hydrogenolysis, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • Carbobenzyloxy-L-phenylalanine benzyl ester
  • Carbobenzyloxy-L-aspartic acid-β-benzyl ester

Uniqueness

Carbobenzyloxy-L-isoleucylglycine benzyl ester is unique due to its specific amino acid sequence and the presence of both carbobenzyloxy and benzyl ester protecting groups. This combination allows for selective protection and deprotection during complex synthetic processes, making it a valuable tool in peptide synthesis .

Properties

CAS No.

118402-78-1

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

benzyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetate

InChI

InChI=1S/C23H28N2O5/c1-3-17(2)21(25-23(28)30-16-19-12-8-5-9-13-19)22(27)24-14-20(26)29-15-18-10-6-4-7-11-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,24,27)(H,25,28)

InChI Key

WJICDXOSQZYXCC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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